molecular formula C18H15FN2O B11276020 N-[(4-fluorophenyl)methyl]-2-methylquinoline-4-carboxamide CAS No. 805272-65-5

N-[(4-fluorophenyl)methyl]-2-methylquinoline-4-carboxamide

Cat. No.: B11276020
CAS No.: 805272-65-5
M. Wt: 294.3 g/mol
InChI Key: STBVALRTVQARAA-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a quinoline core, which is further modified with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-methylquinoline-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-fluorobenzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate product with an appropriate amine, such as methylamine, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-methylquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorophenyl group.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-methylquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-methylquinoline-4-carboxamide
  • N-[(4-bromophenyl)methyl]-2-methylquinoline-4-carboxamide
  • N-[(4-methylphenyl)methyl]-2-methylquinoline-4-carboxamide

Uniqueness

N-[(4-fluorophenyl)methyl]-2-methylquinoline-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom can significantly influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity compared to its analogs with different substituents.

Properties

CAS No.

805272-65-5

Molecular Formula

C18H15FN2O

Molecular Weight

294.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H15FN2O/c1-12-10-16(15-4-2-3-5-17(15)21-12)18(22)20-11-13-6-8-14(19)9-7-13/h2-10H,11H2,1H3,(H,20,22)

InChI Key

STBVALRTVQARAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=C(C=C3)F

solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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